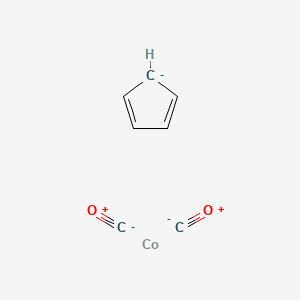

CpCo(CO)2

CAS No.:

Cat. No.: VC14153813

Molecular Formula: C7H5CoO2-

Molecular Weight: 180.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5CoO2- |

|---|---|

| Molecular Weight | 180.05 g/mol |

| IUPAC Name | carbon monoxide;cobalt;cyclopenta-1,3-diene |

| Standard InChI | InChI=1S/C5H5.2CO.Co/c1-2-4-5-3-1;2*1-2;/h1-5H;;;/q-1;;; |

| Standard InChI Key | AEVRNKXPLOTCBW-UHFFFAOYSA-N |

| Canonical SMILES | [C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Co] |

Introduction

Chemical Structure and Fundamental Properties

Molecular Geometry and Bonding

The cobalt atom in CpCo(CO)₂ adopts a pseudo-trigonal bipyramidal geometry, with the η⁵-cyclopentadienyl ligand occupying three coordination sites and the two carbonyl ligands positioned axially . This configuration is stabilized by back-donation from the cobalt’s d-orbitals into the π* orbitals of the CO ligands, a phenomenon confirmed by infrared spectroscopy showing carbonyl stretching frequencies at 2,054 cm⁻¹ (Co–CO) and 1,936 cm⁻¹ (terminal CO) . The relativistic effects observed in iridium and rhodium analogs are less pronounced in cobalt due to its lower electronegativity (Pauling value: 1.88), which influences NMR chemical shifts and bonding energetics .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the Cp ring and carbonyl ligands. The ¹H NMR spectrum of CpCo(CO)₂ in C₆D₆ exhibits a singlet at δ 4.86 ppm for the Cp protons, while the ¹³C NMR spectrum shows a broadened carbonyl signal at δ 205.54 ppm due to quadrupolar interactions with the ⁵⁹Co nucleus . These spectral features contrast with those of CpRh(CO)₂ and CpIr(CO)₂, where relativistic contraction in heavier metals upshifts Cp proton signals (e.g., δ 5.48 ppm for Rh) .

Table 1: Key Physicochemical Properties of CpCo(CO)₂

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 180.05 g/mol | |

| Boiling Point | 139–140 °C at 710 mmHg | |

| Density | 1.45 g/cm³ | |

| Solubility | Organic solvents (e.g., THF) | |

| CO Stretching Frequencies | 2,054 cm⁻¹, 1,936 cm⁻¹ |

Synthesis and Preparation Methods

Industrial Synthesis Routes

The primary industrial synthesis involves the reaction of cobalt carbonyl (Co₂(CO)₈) with cyclopentadiene (C₅H₆) under inert conditions:

This exothermic process yields CpCo(CO)₂ in >99% purity when conducted at 50–70 °C with strict exclusion of moisture . Alternative methods include high-pressure carbonylation of cobaltocene (Co(C₅H₅)₂), though this route is less efficient due to competing decomposition pathways .

Laboratory-Scale Modifications

Recent protocols emphasize reproducibility and scalability. For instance, the PMC study (2021) details a modified procedure using [CpCo(CO)]₃ as a precursor, which undergoes controlled CO elimination to yield monomeric CpCo(CO)₂ . This method avoids the handling of pyrophoric Co₂(CO)₈, enhancing safety in academic settings.

Table 2: Comparison of Synthetic Methods

| Method | Precursors | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Co₂(CO)₈ + C₅H₆ | Co₂(CO)₈, C₅H₆ | 85 | 99.5 | |

| Carbonylation of CoCp₂ | Co(C₅H₅)₂, CO | 60 | 95 | |

| [CpCo(CO)]₃ decomposition | [CpCo(CO)]₃ | 92 | 99 |

Applications in Catalysis and Materials Science

Homogeneous Catalysis

CpCo(CO)₂ serves as a precursor for cobalt-mediated cross-coupling reactions and hydrofunctionalization processes. Its labile CO ligands facilitate substrate activation, as demonstrated in the hydroboration of alkenes, where CpCo(CO)₂ achieves turnover frequencies (TOFs) exceeding 10³ h⁻¹ . The compound’s ability to undergo reversible CO dissociation enables dynamic catalysis, a feature exploited in carbon–heteroatom bond formation.

Heterogeneous Catalysis via MOF Functionalization

A landmark 2025 study elucidated the vapor-phase installation of CpCo(CO)₂ into MOF-808, a zirconium-based framework . In situ FTIR spectroscopy revealed that CpCo(CO)₂ chemisorbs near the benzene tricarboxylate (BTC) linkers via non-covalent interactions, forming a stable intermediate. Subsequent H₂O exposure hydrolyzes carbonyl ligands, generating coordinatively unsaturated cobalt sites active for ethylene hydrogenation (90% conversion at 150 °C) .

Recent Advances and Future Directions

Oligomerization Dynamics

The 2021 PMC study uncovered spontaneous oligomerization of CpCo(CO)₂ upon CO loss, forming dinuclear (CpCo)₂(μ-CO)(CO)₂ and trinuclear [CpCo(CO)]₃ clusters . X-ray crystallography confirmed these species feature unsupported Co–Co bonds (2.48–2.52 Å), offering insights into cobalt cluster chemistry.

Computational Modeling

Density functional theory (DFT) calculations predict that CpCo(CO)₂’s catalytic activity stems from low-energy transition states for CO dissociation (ΔG‡ = 25.9 kcal/mol) . These models guide the design of Co-based catalysts for CO₂ reduction and ammonia synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume